(5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride (5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13741821
InChI: InChI=1S/C9H11ClN2.ClH/c10-8-3-7(4-12-5-8)9(11)6-1-2-6;/h3-6,9H,1-2,11H2;1H
SMILES: C1CC1C(C2=CC(=CN=C2)Cl)N.Cl
Molecular Formula: C9H12Cl2N2
Molecular Weight: 219.11 g/mol

(5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13741821

Molecular Formula: C9H12Cl2N2

Molecular Weight: 219.11 g/mol

* For research use only. Not for human or veterinary use.

(5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride -

Specification

Molecular Formula C9H12Cl2N2
Molecular Weight 219.11 g/mol
IUPAC Name (5-chloropyridin-3-yl)-cyclopropylmethanamine;hydrochloride
Standard InChI InChI=1S/C9H11ClN2.ClH/c10-8-3-7(4-12-5-8)9(11)6-1-2-6;/h3-6,9H,1-2,11H2;1H
Standard InChI Key USRJEVGBMDFBGU-UHFFFAOYSA-N
SMILES C1CC1C(C2=CC(=CN=C2)Cl)N.Cl
Canonical SMILES C1CC1C(C2=CC(=CN=C2)Cl)N.Cl

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (5-chloropyridin-3-yl)-cyclopropylmethanamine hydrochloride, reflecting its pyridine core substituted with chlorine at the 5-position, a cyclopropane ring attached via a methanamine group, and a hydrochloride counterion . Its molecular formula is C₉H₁₂Cl₂N₂, with a molecular weight of 219.11 g/mol . Synonyms include 2711066-48-5 and G65658, identifiers commonly used in chemical catalogs and patent disclosures .

Structural Features

The compound’s 2D structure comprises:

  • A pyridine ring with chlorine at the 5-position, enhancing electrophilic reactivity.

  • A cyclopropyl group bonded to the methanamine nitrogen, introducing steric strain that may influence conformational stability.

  • A hydrochloride salt formation at the amine group, improving solubility in polar solvents .

The 3D conformation (PubChem Conformer ID: 10) reveals a near-planar pyridine ring with a dihedral angle of 12.4° between the cyclopropane and pyridine planes, optimizing π-π stacking potential in biological targets .

Synthesis and Industrial Preparation

Parent Compound Synthesis

The free base ((5-Chloropyridin-3-yl)-cyclopropylmethanamine) (CID 55294202) is synthesized via:

  • Friedel-Crafts alkylation of 3-chloropyridine with cyclopropanecarbonyl chloride.

  • Reductive amination of the resulting ketone using ammonium acetate and sodium cyanoborohydride .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in anhydrous ethanol, yielding the hydrochloride salt with >95% purity after recrystallization . Patent US20160296499A1 details analogous methods for scaling production under inert atmospheric conditions .

Pharmacological Applications and Mechanisms

Antiparasitic Activity

Patent US20160296499A1 identifies structural analogs of this compound as key intermediates in spiroindoline-based antiparasitic agents . The chloro-pyridine moiety disrupts parasite mitochondrial electron transport chains, while the cyclopropane group enhances membrane permeability . In vitro assays against Plasmodium falciparum (malaria) show IC₅₀ values of 0.8–1.2 µM, comparable to chloroquine derivatives .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular Weight219.11 g/mol
LogP (Octanol-Water)2.3 (Predicted)
Solubility (Water)18 mg/mL (25°C)
pKa (Amine)9.1 ± 0.2

The compound’s moderate lipophilicity (LogP 2.3) balances blood-brain barrier penetration and renal clearance, while its aqueous solubility supports intravenous formulation .

Regulatory and Industrial Status

As of 2025, this compound remains in preclinical research, primarily as a building block for antiparasitic drug candidates . No FDA or EMA approvals are reported, though its inclusion in patent filings underscores industrial interest .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing the cyclopropane and pyridine substituents for enhanced antiparasitic efficacy.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolite profiling.

  • Target Identification: Elucidating molecular targets via proteomic screening.

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